6-[(4-fluorophenyl)methylsulfanyl]-9H-purin-2-ol
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Overview
Description
6-[(4-fluorophenyl)methylsulfanyl]-9H-purin-2-ol is a compound that belongs to the purine family It is characterized by the presence of a fluorophenyl group attached to a purine ring via a methylsulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-fluorophenyl)methylsulfanyl]-9H-purin-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives and 4-fluorobenzyl chloride.
Reaction Conditions: The key step involves the nucleophilic substitution of the purine derivative with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-[(4-fluorophenyl)methylsulfanyl]-9H-purin-2-ol can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the fluorophenyl group under specific conditions.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and organometallic reagents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: De-fluorinated purine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
6-[(4-fluorophenyl)methylsulfanyl]-9H-purin-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[(4-fluorophenyl)methylsulfanyl]-9H-purin-2-ol involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may bind to purine receptors or enzymes involved in nucleotide metabolism, thereby modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 6-[(4-chlorophenyl)methylsulfanyl]-9H-purin-2-ol
- 6-[(4-bromophenyl)methylsulfanyl]-9H-purin-2-ol
- 6-[(4-methylphenyl)methylsulfanyl]-9H-purin-2-ol
Uniqueness
6-[(4-fluorophenyl)methylsulfanyl]-9H-purin-2-ol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold for drug development and other applications.
Properties
CAS No. |
646509-62-8 |
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Molecular Formula |
C12H9FN4OS |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
6-[(4-fluorophenyl)methylsulfanyl]-3,7-dihydropurin-2-one |
InChI |
InChI=1S/C12H9FN4OS/c13-8-3-1-7(2-4-8)5-19-11-9-10(15-6-14-9)16-12(18)17-11/h1-4,6H,5H2,(H2,14,15,16,17,18) |
InChI Key |
GXSIAWJMVZLLPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC(=O)NC3=C2NC=N3)F |
Origin of Product |
United States |
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